molecular formula C17H19N5O4 B2432047 9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-31-0

9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2432047
CAS No.: 887695-31-0
M. Wt: 357.37
InChI Key: MIVIHGDIEQJKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analyses

  • A study on the synthesis of purinediones, including methods starting from different pyrimidine derivatives, highlights the versatility in creating complex purine structures. These synthetic pathways can serve as foundational techniques for developing pharmaceuticals and research chemicals (Šimo et al., 1995).
  • Research on the electrochemical oxidation of 9-methylxanthine has revealed insights into the oxidation processes of purine derivatives, which could inform the design of drugs and analytical chemistry methods (Cleary et al., 1981).
  • Investigations into the ionization and methylation reactions of purine-6,8-diones offer valuable information on the chemical properties and reactivity of purine compounds, potentially guiding their application in biochemical assays or drug development (Rahat et al., 1974).

Biological Applications and Activity

  • The anti-inflammatory activity of substituted pyrimidopurinediones has been demonstrated in animal models, suggesting their potential as lead compounds for developing new anti-inflammatory drugs (Kaminski et al., 1989).
  • Amino acid catalyzed condensation reactions involving purines and pyrimidines have been studied for their potential in prebiotic chemistry and the synthesis of nucleotide analogs, which could have implications for understanding the origins of life and designing novel therapeutics (Nelsestuen, 1979).

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-20-14-13(15(23)19-17(20)24)22-8-4-7-21(16(22)18-14)11-9-10(25-2)5-6-12(11)26-3/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVIHGDIEQJKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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